N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, substituted with a 3-chloro-2-methylphenyl group and a 4-methylphenyl group
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-12-6-8-15(9-7-12)22-11-14(10-18(22)23)19(24)21-17-5-3-4-16(20)13(17)2/h3-9,14H,10-11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFHLBMNBWGGON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 3-chloro-2-methylphenylamine and 4-methylbenzoyl chloride. The synthesis process may involve the following steps:
Formation of the Amide Bond: The reaction between 3-chloro-2-methylphenylamine and 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the intermediate amide.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring. This step may require specific catalysts and reaction conditions to ensure the correct formation of the ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced with other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted aromatic compounds.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action.
Medicine: Potential therapeutic applications are explored, including its use as a lead compound for drug development. Its pharmacokinetic and pharmacodynamic properties are studied to assess its suitability as a drug candidate.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide: shares similarities with other pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the aromatic rings and the pyrrolidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
